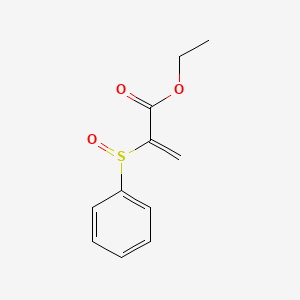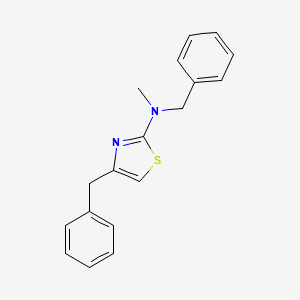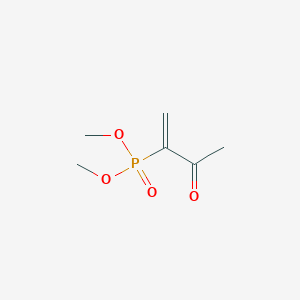
Dimethyl (3-oxobut-1-en-2-yl)phosphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl (3-oxobut-1-en-2-yl)phosphonate is an organophosphorus compound characterized by the presence of a phosphonate group attached to a 3-oxobut-1-en-2-yl moiety. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Dimethyl (3-oxobut-1-en-2-yl)phosphonate can be synthesized through several methods. One common approach involves the reaction of dimethyl phosphite with an appropriate enone under basic conditions. The reaction typically proceeds via a Michael addition mechanism, where the phosphite acts as a nucleophile, attacking the β-carbon of the enone to form the desired product .
Industrial Production Methods
Industrial production of this compound often involves large-scale reactions using similar synthetic routes. The use of continuous flow reactors and optimized reaction conditions, such as controlled temperature and pressure, can enhance the yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
Dimethyl (3-oxobut-1-en-2-yl)phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonate esters with higher oxidation states.
Reduction: Reduction reactions can convert the enone moiety to an alcohol or alkane.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like alkoxides and amines can be employed in substitution reactions.
Major Products
The major products formed from these reactions include various phosphonate esters, alcohols, and substituted phosphonates, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Dimethyl (3-oxobut-1-en-2-yl)phosphonate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organophosphorus compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.
Mechanism of Action
The mechanism by which dimethyl (3-oxobut-1-en-2-yl)phosphonate exerts its effects involves its interaction with specific molecular targets. The phosphonate group can mimic phosphate esters, allowing the compound to interfere with enzymatic processes that involve phosphorylation. This can lead to the inhibition of certain enzymes and disruption of metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
- Dimethyl phosphonate
- Dimethyl (1-diazo-2-oxopropyl)phosphonate
- Dimethyl (3-oxo-1,3-dihydroisobenzofuran-1-yl)phosphonate
Uniqueness
Dimethyl (3-oxobut-1-en-2-yl)phosphonate is unique due to its specific enone structure, which imparts distinct reactivity and biological activity compared to other phosphonate compounds.
Properties
CAS No. |
87088-40-2 |
|---|---|
Molecular Formula |
C6H11O4P |
Molecular Weight |
178.12 g/mol |
IUPAC Name |
3-dimethoxyphosphorylbut-3-en-2-one |
InChI |
InChI=1S/C6H11O4P/c1-5(7)6(2)11(8,9-3)10-4/h2H2,1,3-4H3 |
InChI Key |
MNONNCJIDTYFRQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(=C)P(=O)(OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


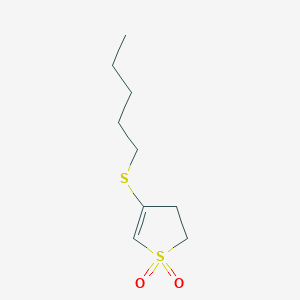
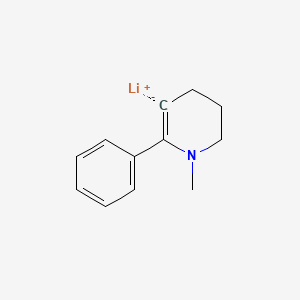
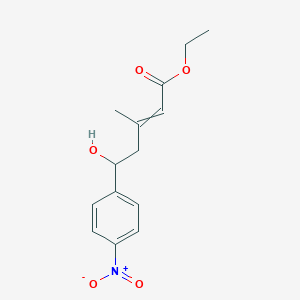
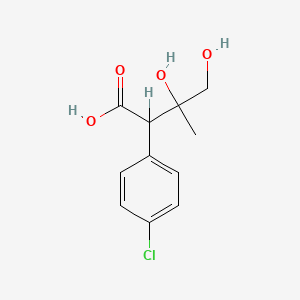

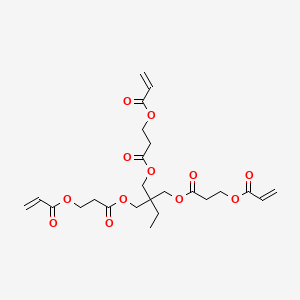
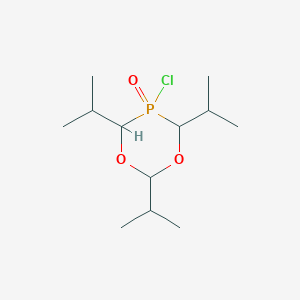
![[(2R,4R)-2-butyl-1,3-dithiolan-4-yl]methanol](/img/structure/B14411855.png)
![8-Oxabicyclo[3.2.1]oct-6-en-3-one, 2,2,4,4-tetrachloro-](/img/structure/B14411876.png)


![2,4,4-Trimethyloctahydrocyclopenta[c]pyrrole](/img/structure/B14411890.png)
